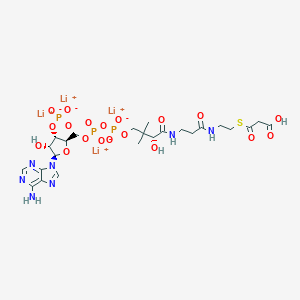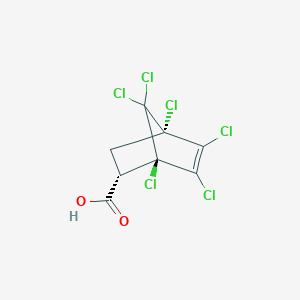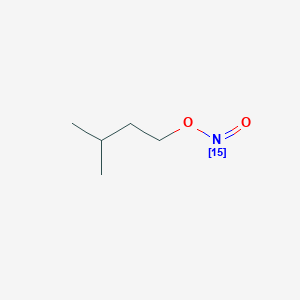
Sal de tetralitio de malonil coenzima A
Descripción general
Descripción
Malonyl coenzyme A tetralithium salt is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A mediated by the enzyme acetyl coenzyme A carboxylase .
Aplicaciones Científicas De Investigación
Malonyl coenzyme A tetralithium salt has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Malonyl coenzyme A tetralithium salt, also known as Malonyl-CoA, primarily targets the fatty acid biosynthesis and fatty acid oxidation pathways . It is a substrate for fatty acid biosynthesis and an inhibitor of fatty acid oxidation . It also acts as a reversible inhibitor of mitochondrial carnitine palmitoyltransferase (CPT) 1 .
Mode of Action
Malonyl-CoA interacts with its targets by supplying two carbon units to fatty acids, which commits the molecules to fatty acid chain synthesis . It is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA . As an inhibitor of fatty acid oxidation, it prevents the breakdown of fatty acids .
Biochemical Pathways
Malonyl-CoA plays a crucial role in the fatty acid biosynthesis pathway, where it supplies two carbon units to fatty acids . It is also involved in the transport of α-ketoglutarate across the mitochondrial membrane . In addition, it is found in glucose-stimulated insulin secretion from clonal pancreatic β-cells .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The action of Malonyl-CoA results in the synthesis of fatty acids . By inhibiting fatty acid oxidation, it prevents the breakdown of fatty acids . It also plays a role in glucose-stimulated insulin secretion from clonal pancreatic β-cells .
Análisis Bioquímico
Biochemical Properties
Malonyl coenzyme A tetralithium salt is a key intermediate in the biosynthesis of fatty acids. It interacts with several enzymes, including acetyl coenzyme A carboxylase, which catalyzes its formation from acetyl coenzyme A . Additionally, it plays a role in the transport of α-ketoglutarate across the mitochondrial membrane, interacting with specific transport proteins . These interactions are essential for maintaining cellular energy balance and metabolic flux.
Cellular Effects
Malonyl coenzyme A tetralithium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of fatty acid synthesis, impacting the expression of genes related to lipid metabolism . Furthermore, it affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in metabolic regulation .
Molecular Mechanism
At the molecular level, malonyl coenzyme A tetralithium salt exerts its effects through binding interactions with enzymes and other biomolecules. It acts as a substrate for acetyl coenzyme A carboxylase, facilitating the carboxylation of acetyl coenzyme A to form malonyl coenzyme A . This reaction is crucial for the initiation of fatty acid synthesis. Additionally, malonyl coenzyme A tetralithium salt can inhibit the activity of carnitine palmitoyltransferase 1, a key enzyme in fatty acid oxidation, thereby regulating lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of malonyl coenzyme A tetralithium salt can vary over time. The compound is relatively stable when stored at -20°C, but its stability may decrease at higher temperatures . Over extended periods, degradation of the compound can occur, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that malonyl coenzyme A tetralithium salt can have sustained effects on cellular function, particularly in the regulation of lipid metabolism .
Dosage Effects in Animal Models
The effects of malonyl coenzyme A tetralithium salt in animal models are dose-dependent. At lower doses, the compound can effectively regulate lipid metabolism without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular energy balance and metabolic flux . Threshold effects have been noted, where a certain dosage is required to achieve significant biochemical changes.
Metabolic Pathways
Malonyl coenzyme A tetralithium salt is involved in several metabolic pathways, including fatty acid synthesis and polyketide synthesis . It interacts with enzymes such as acetyl coenzyme A carboxylase and fatty acid synthase, playing a critical role in the elongation of fatty acid chains . Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in lipid metabolism .
Transport and Distribution
Within cells, malonyl coenzyme A tetralithium salt is transported and distributed by specific transport proteins and binding proteins . These proteins facilitate its movement across cellular membranes and its localization within various cellular compartments. The compound’s distribution is essential for its role in regulating metabolic processes and maintaining cellular energy balance .
Subcellular Localization
Malonyl coenzyme A tetralithium salt is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to these compartments . This subcellular localization is crucial for its role in fatty acid synthesis and metabolic regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A tetralithium salt is synthesized through the carboxylation of acetyl coenzyme A. This reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor. The reaction involves the addition of a carboxyl group to acetyl coenzyme A, forming malonyl coenzyme A .
Industrial Production Methods
Industrial production of malonyl coenzyme A tetralithium salt typically involves the fermentation of microorganisms that express high levels of acetyl coenzyme A carboxylase. The fermentation broth is then processed to extract and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Malonyl coenzyme A tetralithium salt undergoes several types of chemical reactions, including:
Carboxylation: The formation of malonyl coenzyme A from acetyl coenzyme A.
Transacylation: Transfer of the malonyl group to acyl carrier proteins during fatty acid synthesis.
Decarboxylation: Conversion of malonyl coenzyme A to acetyl coenzyme A by malonyl coenzyme A decarboxylase.
Common Reagents and Conditions
Biotin: A cofactor required for the carboxylation reaction.
Acetyl coenzyme A carboxylase: The enzyme that catalyzes the carboxylation of acetyl coenzyme A.
ATP: Provides the energy required for the carboxylation reaction.
Major Products Formed
Acetyl coenzyme A: Formed from the decarboxylation of malonyl coenzyme A.
Fatty acids: Synthesized through the transfer of malonyl groups to acyl carrier proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methylmalonyl coenzyme A tetralithium salt: A derivative involved in the metabolism of odd-chain fatty acids and certain amino acids.
Acetyl coenzyme A: A central molecule in metabolism, involved in the synthesis and oxidation of fatty acids.
Succinyl coenzyme A: Plays a role in the citric acid cycle and the synthesis of heme.
Uniqueness
Malonyl coenzyme A tetralithium salt is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it is exclusively used as the extender unit in the synthesis of bacterial aromatic polyketides . Additionally, its ability to regulate fatty acid oxidation by inhibiting carnitine acyltransferase sets it apart from other similar compounds .
Propiedades
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXXYMNINXQSV-QTRRCMKVSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Li4N7O19P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584478 | |
| Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116928-84-8 | |
| Record name | Malonyl coenzyme A tetralithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Malonyl coenzyme A tetralithium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TWZ6JD7UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)












